p38 MAP 激酶抑制剂 III
描述
P38 MAP Kinase Inhibitor III is a cell-permeable methylsulfanylimidazole compound that acts as a potent, selective, reversible, and ATP-competitive p38 MAP kinase inhibitor . It controls the biological activity of p38 MAP Kinase . It plays a key role in the cellular response to stress at many levels .
Molecular Structure Analysis
The molecular structure of p38 MAP Kinase Inhibitor III is complex. The binding of more specific molecules is characterized by a peptide flip between Met109 and Gly110 . This unique mode of binding may be exploited in the design of new p38 inhibitors .科学研究应用
Specific Scientific Field
This application falls under the field of Neurobiology .
Summary of the Application
p38α MAPK inhibitors, including p38 MAP Kinase Inhibitor III, have been developed and tested for the treatment of various disorders, especially those originating from inflammation . They are particularly promising in the treatment of neurodegenerative disorders .
Methods of Application
The inhibitors are evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the blood-brain barrier (BBB) . A detailed analysis of the previously released X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme is also conducted .
Results or Outcomes
About 50 naturally occurring and synthetic p38α MAPK inhibitors with high potential to cross the BBB have been identified . These results highlight the importance of p38α MAPK inhibitors as neuroprotective agents for use in mitigating neurodegenerative disorders .
Tuberculosis Treatment
Specific Scientific Field
This application is in the field of Infectious Diseases .
Summary of the Application
The p38 MAP kinase signaling pathway coordinates several inflammatory and stress responses in Mycobacterium tuberculosis-infected host cells . Inhibiting this pathway can improve the management of tuberculosis (TB) .
Methods of Application
In vivo treatment of Mycobacterium tuberculosis-infected mice with doramapimod, a p38 MAP-kinase inhibitor, results in reduced inflammation, granuloma formation, and lung pathology .
Results or Outcomes
Doramapimod, together with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .
Chronic Obstructive Pulmonary Disease (COPD)
Specific Scientific Field
This application is in the field of Pulmonology .
Summary of the Application
The p38 MAP kinase signaling pathway regulates immune and inflammatory responses in cells infected with pathogens, including those causing COPD . Inhibiting this pathway can improve the management of COPD .
Methods of Application
Clinical trials have tested various p38 MAPK inhibitors, including p38 MAP Kinase Inhibitor III, in combination with other anti-inflammatory steroids .
Results or Outcomes
While the efficacy of p38 MAPK inhibitors in COPD treatment is limited, some trials have shown improvement in lung function and reduction in exacerbations in COPD patients . Research on p38 MAPK inhibitors continues to be a major area of study to develop new and more effective therapies for COPD .
Phosphorylation & Dephosphorylation Applications
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
p38 MAP Kinase Inhibitor III controls the biological activity of p38 MAP Kinase . This inhibitor is primarily used for phosphorylation and dephosphorylation applications .
Methods of Application
The inhibitor is applied in biochemical assays to study the effects of inhibiting the p38 MAP kinase on phosphorylation and dephosphorylation processes .
Results or Outcomes
The use of p38 MAP Kinase Inhibitor III has provided insights into the role of p38 MAP kinase in various cellular processes, including cell differentiation, autophagy, and apoptosis .
未来方向
The future directions of p38 MAP Kinase Inhibitor III involve its potential use in the treatment of various diseases. For instance, it has been suggested that targeting p38α could be of therapeutic interest . Moreover, novel MK2i strategies, although encouraging in the pre-clinical arena, may either show evidence for efficacy or the lack of efficacy in emergent human trials data from different disease settings .
属性
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p38 MAP Kinase Inhibitor III | |
CAS RN |
549505-65-9 | |
Record name | ML-3403 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-3403 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。